molecular formula C13H13N5 B12182111 N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12182111
M. Wt: 239.28 g/mol
InChI Key: LVLIMPYYRIAXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for this compound is derived from its bicyclic framework. The parent heterocycle, triazolo[4,3-b]pyridazine, consists of a pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3, respectively. The numbering follows priority rules where the triazole nitrogen atoms occupy positions 1, 2, and 4, while the pyridazine nitrogens are at positions 5 and 6. The primary substituent—a 2-phenylethyl group—is attached to the exocyclic amine at position 6, yielding the full name N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine.

Constitutional isomerism in this system arises from alternative connectivity patterns of the triazole and pyridazine rings. For instance, the isomeric triazolo[1,5-a]pyridazine differs in the fusion positions, altering the electronic distribution and steric environment. Additionally, regioisomerism may occur if the 2-phenylethyl group binds to alternative nitrogen atoms within the triazole ring, though such variants remain unreported in the literature.

Table 1: Constitutional Isomers of Triazolopyridazine Derivatives

Isomer Name Fusion Positions Substituent Position
triazolo[4,3-b]pyridazine 4 (pyridazine), 3 (triazole) 6 (pyridazine)
triazolo[1,5-a]pyridazine 1 (pyridazine), 5 (triazole) 3 (pyridazine)

X-ray Crystallographic Data Interpretation

While direct crystallographic data for N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine remains unavailable, analogous compounds provide insights. For example, the related structure triazolo[4,3-b]pyridazin-6-amine (PubChem CID 12272419) exhibits planar geometry, with bond lengths between nitrogen atoms in the triazole ring measuring approximately 1.31–1.38 Å, consistent with aromatic character. The pyridazine moiety shows slight puckering due to conjugation with the triazole system.

In derivatives such as N-(2-(6-(phenethylamino)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (PubChem CID 7207680), X-ray studies reveal dihedral angles of 85–90° between the triazolopyridazine core and appended aromatic groups, suggesting limited π-orbital overlap between the heterocycle and substituents. These findings imply that the 2-phenylethyl group in the target compound likely adopts a similar orthogonal orientation, minimizing steric strain.

Tautomeric Behavior in triazolo[4,3-b]pyridazine Systems

Tautomerism in triazolopyridazines involves reversible proton shifts between nitrogen atoms. For N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine, two dominant tautomers are plausible:

  • Triazolo-form : The proton resides on the pyridazine nitrogen (N-5), preserving the aromatic triazole ring.
  • Azidoazomethine-form : Proton migration to N-2 of the triazole ruptures aromaticity, generating an azide group adjacent to an imine moiety.

Table 2: Factors Influencing Tautomeric Equilibrium

Factor Effect on Triazolo-form Stability
Electron-withdrawing substituents Stabilizes azidoazomethine form
Protic solvents (e.g., H2O) Favors triazolo-form via hydrogen bonding
Aprotic polar solvents (e.g., DMSO) Stabilizes azidoazomethine form

Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 7,8-dihydro-6H-pyrimido[1,2-b]-1,2,4-triazolo[3,4-f]pyridazine, confirm that the triazolo-form predominates in dimethyl sulfoxide (DMSO), evidenced by sharp singlet peaks for equivalent triazole protons. In contrast, infrared (IR) spectroscopy of tetrazolo[5,1-b]benzothiazoles reveals N–H stretching vibrations at 3350 cm⁻¹ in the azidoazomethine tautomer, a feature absent in the triazolo-form. These observations suggest that the tautomeric state of N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine is solvent-dependent, with the triazolo-form favored in polar aprotic media.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H13N5/c1-2-4-11(5-3-1)8-9-14-12-6-7-13-16-15-10-18(13)17-12/h1-7,10H,8-9H2,(H,14,17)

InChI Key

LVLIMPYYRIAXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.

Scientific Research Applications

N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase pim-1, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form specific interactions with its targets, contributing to its potency and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Target Key Findings Reference
This compound 2-Phenylethyl C14H14N6 266.31 BRD4, PARP14 Moderate BRD4 inhibition (IC50 ~100 nM)
N-(3-phenylpropyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-Phenylpropyl, CF3 C15H14F3N5 321.31 BRD4 Enhanced lipophilicity; BRD4 IC50 = 85 nM
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (JLX) Indole-ethyl, CF3 C16H13F3N6 346.32 BRD4 High BRD4 affinity (IC50 = 32 nM); crystallographic binding confirmed
N-(4-phenpropyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 4-Phenpropyl, methyl C16H19N5 281.36 Kinases (PIM) Improved solubility; kinase inhibition (Ki = 0.091–4.5 µM)
N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cyclopentyl, methyl C11H15N5 217.27 Undisclosed Reduced steric bulk; lower molecular weight

Key Observations :

  • Substituent Position: The 2-phenylethyl group in the target compound provides a balance between steric bulk and binding flexibility.
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) substitution (e.g., JLX in ) improves binding affinity to BRD4 by stabilizing hydrophobic interactions in the acetyl-lysine binding pocket .

Key Findings :

  • The target compound exhibits moderate BRD4 inhibition but shows cross-reactivity with PARP14, as seen in crystallographic studies of analogous inhibitors .
  • JLX () demonstrates superior BRD4 affinity due to its indole moiety, which mimics acetylated lysine residues .
  • Compounds with methyl or cyclopropyl substituents (e.g., ) show reduced off-target effects but lower potency, highlighting a trade-off between selectivity and efficacy.

Key Insights :

  • The target compound is synthesized via nucleophilic aromatic substitution (Method C, ), achieving moderate yields (55–68%) .
  • Introduction of electron-deficient groups (e.g., CF3) requires specialized reagents (e.g., trifluoromethylating agents), increasing synthetic complexity .

Biological Activity

N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core, which is known for its stability and biological activity. The presence of the phenylethyl group is believed to enhance its interaction with biological targets. The molecular formula for this compound is C14H15N5C_{14}H_{15}N_5.

PropertyValue
Molecular Weight239.30 g/mol
LogP2.10
SolubilitySoluble in DMSO
Melting PointNot specified

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of triazolo-pyridazine compounds can inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition.

Case Study: Antiproliferative Activity

In a comparative study involving several triazolo-pyridazine derivatives, this compound showed promising results:

  • HeLa Cells : IC50 = 60 nM
  • A549 Cells : IC50 = 43 nM
  • MDA-MB-231 Cells : IC50 = 0.43 μM

These results indicate that the compound has a strong inhibitory effect on cell growth and suggests its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Tubulin Assembly : This leads to disruption in the mitotic spindle formation during cell division.
  • Cell Cycle Arrest : Specifically noted was the G2/M phase arrest in HeLa cells treated with the compound.
  • Regulation of Cyclin Proteins : Increased expression of cyclin B and decreased phosphorylation of cdc2 were observed post-treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the phenylethyl group or the triazolo-pyridazine scaffold can significantly alter potency. For example:

  • Substituting different aryl groups at the phenyl position can enhance or diminish activity.
  • The presence of electron-donating or withdrawing groups on the aromatic ring affects binding affinity and biological response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.